3-(氯甲基)-5-(三氟甲基)吡啶

描述

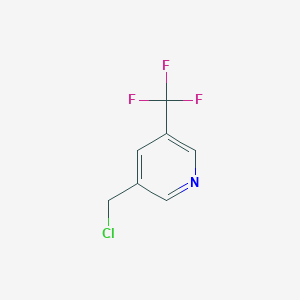

3-(Chloromethyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3N and its molecular weight is 195.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Chloromethyl)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药研究

在医药研究中,三氟甲基由于其亲脂性而至关重要,它可以显著改变药物化合物的生物活性 。3-(氯甲基)-5-(三氟甲基)吡啶的存在可以增强化合物的代谢稳定性,并改善其药代动力学特性。这种化合物可用于合成各种药物,其中三氟甲基通常被掺入分子中以提高其功效和稳定性。

农药开发

三氟甲基在农药的开发中也至关重要。 它可用于制造更有效的杀虫剂和除草剂,因为该基团的特性有助于穿透植物角质层和昆虫外骨骼,从而增强了化合物的杀虫或除草活性 。

材料科学

在材料科学中,3-(氯甲基)-5-(三氟甲基)吡啶可用于修饰材料的表面性质。三氟甲基可以赋予疏水性,这有利于创造防水表面。 此外,这种化合物可用于合成聚合物和涂料,在这些材料中需要增强抗降解稳定性 。

有机合成

这种化合物在有机合成中起着作用,特别是在需要将三氟甲基引入其他分子中的反应中。 它可以参与各种有机反应,例如 Horner-Wadsworth-Emmons 反应,以生成具有三氟甲基的化合物,这些化合物是合成更复杂有机分子的宝贵中间体 。

药物化学

在药物化学中,3-(氯甲基)-5-(三氟甲基)吡啶用于构建氟代药物。 例如,三氟甲基酮是构建氟代药物的有价值的合成目标和中间体,这些药物通常表现出改善的药物特性 。

化学研究

该化合物用于化学研究以研究新的反应和工艺。 例如,它可用于探索碳中心自由基中间体的三氟甲基化,由于三氟甲基赋予分子的独特特性,这是一个越来越受关注的领域 。

作用机制

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The compound is involved in the trifluoromethylation of carbon-centered radical intermediates, which is a crucial process in various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 18154, and it has a boiling point of 133-138 °C and a melting point of 23-27 °C . These properties can influence the compound’s bioavailability.

Result of Action

The trifluoromethyl group’s involvement in the trifluoromethylation of carbon-centered radical intermediates suggests that it may influence the stability and dynamics of proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine. For instance, the compound’s stability can be affected by temperature, given its specific boiling and melting points . Additionally, the compound’s efficacy and action can be influenced by the presence of other chemical groups or compounds in its environment.

生物活性

3-(Chloromethyl)-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its biological activity, particularly in pharmaceutical applications. This compound serves as an important intermediate in the synthesis of various drugs and exhibits notable antibacterial and insecticidal properties. This article reviews the biological activities associated with this compound, highlighting relevant research findings, case studies, and synthesis methods.

The chemical structure of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine features a chloromethyl group and a trifluoromethyl group, which significantly influence its reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.

Antibacterial Activity

Research indicates that derivatives of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine exhibit significant antibacterial properties. In a study evaluating various thioether-containing compounds synthesized from this pyridine derivative, several compounds demonstrated higher antibacterial activities against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum compared to commercial standards .

Table 1: Antibacterial Activity of Thioether-Containing Compounds Derived from 3-(Chloromethyl)-5-(trifluoromethyl)pyridine

| Compound ID | Activity Against Xoo (%) | Activity Against R. solanacearum (%) |

|---|---|---|

| E1 | 57 | 54 |

| E5 | 64 | 50 |

| E6 | 67 | 52 |

| E10 | 62 | 45 |

These findings suggest that structural modifications can enhance the antibacterial efficacy of compounds derived from 3-(Chloromethyl)-5-(trifluoromethyl)pyridine.

Insecticidal Activity

In addition to antibacterial properties, compounds derived from this pyridine have also shown insecticidal activity. For instance, certain thioether derivatives exhibited significant larvicidal effects against Pestivirus xylostella, indicating potential applications in agricultural pest management .

Case Study: Synthesis and Evaluation of Trifluoromethylpyridine Amides

A comprehensive study synthesized various trifluoromethylpyridine amides and evaluated their biological activities. Among these, some compounds demonstrated potent antibacterial effects that surpassed those of existing commercial products . The study utilized structure-activity relationship (SAR) analyses to correlate chemical structure with biological efficacy, highlighting the importance of specific functional groups in enhancing activity.

Case Study: FDA-Approved Drugs Containing Trifluoromethyl Groups

The incorporation of trifluoromethyl groups into drug design has been linked to improved pharmacological profiles. For example, drugs like Selinexor have been noted for their enhanced activity against cancer cells due to structural modifications involving trifluoromethyl groups . This underscores the significance of trifluoromethylated compounds in modern medicinal chemistry.

The mechanisms underlying the biological activities of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine derivatives are multifaceted. The electron-withdrawing nature of the trifluoromethyl group can enhance interactions with biological targets, leading to increased potency in inhibiting enzymes or disrupting cellular processes. Additionally, modifications to the nitrogen atom in the pyridine ring can influence binding affinities and selectivity for specific receptors or enzymes.

属性

IUPAC Name |

3-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-2-5-1-6(4-12-3-5)7(9,10)11/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFXQMYVQISKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257851 | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-94-6 | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。